4-Maleimidophenylacetic acid hydrazide

Description

Properties

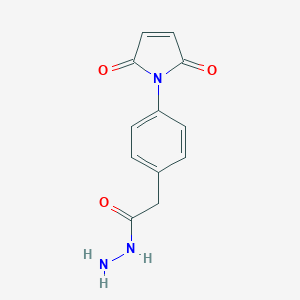

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCRRPOBKJECNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363617 |

Source

|

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-35-6 |

Source

|

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Maleimidophenylacetic Acid Hydrazide: Properties, Mechanisms, and Applications in Bioconjugation

Abstract

4-Maleimidophenylacetic acid hydrazide (MPAH) is a heterobifunctional crosslinker paramount to the fields of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive maleimide and a carbonyl-reactive hydrazide, allows for the precise and sequential coupling of distinct molecular entities. This guide provides an in-depth exploration of MPAH's chemical properties, reaction mechanisms, and core applications, with a particular focus on its role in constructing antibody-drug conjugates (ADCs). We offer detailed experimental protocols and troubleshooting insights to empower researchers in leveraging this versatile linker for advanced bioconjugate design and synthesis.

Introduction: The Power of Heterobifunctional Crosslinking

In the intricate world of biological chemistry, the ability to selectively link different molecules together is fundamental. Heterobifunctional crosslinkers are the master keys to this challenge, possessing two distinct reactive groups that can form covalent bonds with different functional targets. This compound (MPAH) stands out in this class of reagents. It contains:

-

A maleimide group , which exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1][2]

-

A hydrazide group , which readily reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[3][4]

This dual reactivity enables a controlled, step-wise conjugation strategy. For instance, a payload molecule containing a carbonyl group can first be attached to the hydrazide end of MPAH. This modified payload-linker complex can then be precisely conjugated to a protein, such as an antibody, via the maleimide's reaction with a cysteine residue. This strategic approach is a cornerstone in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic drugs directly to cancer cells.[5][6][]

Physicochemical Properties of MPAH

A thorough understanding of a reagent's physical and chemical properties is critical for its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁N₃O₃ | BroadPharm |

| Molecular Weight | 245.24 g/mol | BroadPharm |

| Appearance | White to off-white solid | BroadPharm |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [8] |

| Purity | ≥95% | BroadPharm |

| Storage | Store at -20°C, protect from light and moisture | [8] |

Note: Specific values may vary slightly between suppliers. Always refer to the manufacturer's certificate of analysis.

Core Reactivity and Mechanism of Action

The utility of MPAH is rooted in the distinct and highly selective reactivity of its two functional ends.

The Maleimide-Thiol Reaction (Michael Addition)

The maleimide group is an excellent electrophile that reacts with nucleophilic sulfhydryl groups from cysteine residues via a Michael addition reaction.[5] This forms a stable, covalent thioether bond.

Key Mechanistic Considerations:

-

pH Dependence: This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1][9] At this pH, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻) without promoting significant side reactions.

-

Reaction Rate: At neutral pH, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high chemoselectivity.[5][9]

-

Instability at High pH: Above pH 8.5, the maleimide ring becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[1] Additionally, reactivity towards primary amines (e.g., lysine residues) increases, compromising specificity.[1]

-

Reversibility (Retro-Michael Reaction): While the thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in vivo. This can lead to the transfer of the payload to other thiol-containing molecules in the body, such as serum albumin, which is a critical consideration in ADC design.[6][9]

The Hydrazide-Carbonyl Reaction (Hydrazone Formation)

The hydrazide group reacts with aldehydes or ketones to form a hydrazone, which contains a carbon-nitrogen double bond (C=N-NH). This reaction is a type of nucleophilic addition-elimination.[3][10]

Key Mechanistic Considerations:

-

Catalysis: The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide.

-

pH Optimum: Hydrazone formation is most efficient in a slightly acidic environment (pH 4-6). This provides sufficient acid catalysis without deactivating the hydrazide nucleophile.

-

Stability: The resulting hydrazone bond is generally stable, but its stability can be influenced by pH. Some hydrazone linkers are designed to be acid-cleavable, exploiting the lower pH of the tumor microenvironment or endosomal compartments to trigger drug release.[5][11]

Caption: Dual reactivity of the MPAH crosslinker.

Application Profile: Synthesis of an Antibody-Drug Conjugate

A primary application for MPAH is in the construction of ADCs.[][13] The following protocol outlines a general, two-step workflow for conjugating a cytotoxic drug (payload) to an antibody.

Workflow Overview

The process involves first reacting the payload (containing an aldehyde or ketone) with the hydrazide moiety of MPAH. The resulting payload-linker intermediate is then purified and subsequently reacted with a partially reduced antibody, targeting the interchain cysteine residues.

Caption: General workflow for ADC synthesis using MPAH.

Detailed Experimental Protocol

PART A: Preparation of Payload-Linker Intermediate

-

Payload Dissolution: Dissolve the carbonyl-containing payload molecule in an appropriate organic solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.

-

Linker Dissolution: Dissolve a 1.5 to 2-fold molar excess of MPAH in the same solvent.

-

Reaction: Combine the payload and MPAH solutions. Add a catalytic amount of acetic acid to adjust the pH to approximately 4-6. Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

-

Causality: The acidic environment catalyzes the formation of the hydrazone bond, which is the rate-limiting step.[14] A slight excess of MPAH ensures complete conversion of the valuable payload molecule.

-

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the payload is fully consumed.

-

Purification: Purify the resulting Payload-MPAH intermediate using reverse-phase HPLC to remove unreacted MPAH and any side products. Lyophilize the pure fractions to obtain the intermediate as a solid.

-

Self-Validation: Characterize the purified intermediate by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity before proceeding.

-

PART B: Antibody Reduction and Conjugation

-

Antibody Preparation: Prepare the antibody (e.g., a human IgG1) in a suitable conjugation buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL. The buffer must be free of thiol-containing compounds.[1]

-

Partial Reduction: To expose the reactive thiol groups of the interchain cysteine residues, add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[8][] Incubate at 37°C for 60-90 minutes.

-

Conjugation Reaction: Dissolve the purified Payload-MPAH intermediate in a minimal amount of DMSO and add it to the reduced antibody solution. A typical molar ratio is 10-20 moles of linker per mole of antibody.[8]

-

Incubation: Allow the conjugation to proceed at room temperature for 2 hours or at 4°C overnight, protected from light.[8] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[2]

-

Quenching: Stop the reaction by adding a 100-fold molar excess of N-acetylcysteine or L-cysteine to cap any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Remove excess linker-payload and quenching agent by purifying the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Characterization (Self-Validation):

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity of the ADC and check for aggregates using SEC.

-

Confirmation: Confirm the final conjugate mass using MS.

-

Functional Assay: Perform a cell-based cytotoxicity assay to verify that the ADC retains its antigen-binding affinity and demonstrates potent, targeted cell-killing activity.

-

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled synthesis of complex bioconjugates. Its orthogonal reactivity allows for the sequential attachment of molecules, a feature that is expertly exploited in the development of next-generation therapeutics like antibody-drug conjugates. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively harness the capabilities of MPAH to advance their work in drug discovery, diagnostics, and beyond.

References

- Vertex AI Search. (2024).

- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.

- Vector Labs. (n.d.). Maleimide Reaction Chemistry.

- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. (2019). PubMed.

- Creative Biolabs. (n.d.). Maleimide-PEG2-hydrazide.TFA.

- Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. (n.d.).

- BOC Sciences. (n.d.).

- Lumiprobe. (n.d.).

- Fiveable. (n.d.). Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.

- Wikipedia. (n.d.). Hydrazine.

- ResearchGate. (n.d.).

- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- Creative Bioarray. (n.d.).

- Methods to Design and Synthesize Antibody-Drug Conjug

Sources

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. fiveable.me [fiveable.me]

- 11. creative-bioarray.com [creative-bioarray.com]

- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Maleimidophenylacetic Acid Hydrazide

Introduction

4-Maleimidophenylacetic acid hydrazide is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a thiol-reactive maleimide group and a carbonyl-reactive hydrazide moiety, allows for the sequential and specific conjugation of different biomolecules. The maleimide group provides a highly efficient handle for covalent linkage to sulfhydryl groups present in cysteine residues of proteins and peptides.[] Concurrently, the hydrazide group can be reacted with aldehydes or ketones, often generated by oxidizing the carbohydrate portions of glycoproteins, to form stable hydrazone linkages. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this versatile reagent, intended for researchers and professionals in chemical biology and drug development.

Section 1: Global Synthetic Strategy

The synthesis of this compound is most effectively approached via a three-step sequence starting from commercially available precursors. This strategy is designed for efficiency and control over each chemical transformation.

-

Step 1: Imide Formation. The synthesis commences with the formation of the maleimide ring by reacting 4-aminophenylacetic acid with maleic anhydride. This proceeds through a maleamic acid intermediate which is subsequently cyclized.

-

Step 2: Esterification. The carboxylic acid of the resulting (4-maleimidophenyl)acetic acid is converted into a methyl or ethyl ester. This is a critical activation step, as esters are significantly more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid.

-

Step 3: Hydrazinolysis. The final step involves the reaction of the ester intermediate with hydrazine hydrate, which displaces the alkoxy group to yield the target this compound.

This strategic pathway ensures high yields and facilitates purification at each stage.

Figure 1: The three-step synthesis pathway for this compound.

Section 2: Detailed Synthesis Protocols & Mechanistic Insights

Part 2.1: Synthesis of (4-Maleimidophenyl)acetic Acid (Intermediate I)

Principle & Mechanism: This reaction is a classic two-stage process for synthesizing N-substituted maleimides. Initially, the primary amine of 4-aminophenylacetic acid performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate maleamic acid. The second stage involves a cyclodehydration reaction, facilitated by acetic anhydride and sodium acetate, which removes a molecule of water to form the stable five-membered imide ring.[2]

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 10 g (66.2 mmol) of 4-aminophenylacetic acid in 40 mL of anhydrous N,N-dimethylformamide (DMF).[2]

-

In a separate flask, dissolve 7.14 g (72.8 mmol) of maleic anhydride in 15 mL of anhydrous DMF.

-

Slowly add the maleic anhydride solution to the 4-aminophenylacetic acid solution with continuous stirring at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours. During this time, the maleamic acid intermediate will form.

-

Dilute the mixture with 250 mL of an ether-benzene (1:1) solution to precipitate the maleamic acid.

-

Collect the precipitate by filtration and wash with ether.

-

To the collected solid, add 2.87 g (35 mmol) of anhydrous sodium acetate and 70 mL of acetic anhydride.[2]

-

Heat the mixture with stirring at 100°C for 1 hour under an inert atmosphere.

-

Remove the acetic anhydride under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 300 mL of ethyl acetate and wash the organic layer with a saturated sodium chloride aqueous solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in a vacuum.

-

Purify the crude product by silica gel column chromatography using a solvent system such as chloroform-ethyl acetate-acetic acid to yield (4-maleimidophenyl)acetic acid as a white solid.[2]

Part 2.2: Esterification to Methyl 4-Maleimidophenylacetate (Intermediate II)

Principle & Mechanism: The conversion of the carboxylic acid to its corresponding methyl ester is achieved via Fischer esterification. This is an acid-catalyzed equilibrium reaction. A protic acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the ester.[3] Using an excess of the alcohol (methanol) shifts the equilibrium towards the product side.

Experimental Protocol:

-

Suspend the purified (4-maleimidophenyl)acetic acid (e.g., 8.0 g, 34.6 mmol) in 150 mL of anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to obtain the crude Methyl 4-maleimidophenylacetate, which can be purified by recrystallization or column chromatography if necessary.

Part 2.3: Hydrazinolysis to this compound (Final Product)

Principle & Mechanism: This final step is a nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The methoxy group (-OCH3) is subsequently eliminated as a leaving group, forming the stable hydrazide product.[4] The reaction is typically carried out in an alcoholic solvent.

Trustworthiness & Causality Behind Experimental Choices: A critical aspect of this step is the inherent reactivity of the maleimide ring towards strong nucleophiles. Hydrazine can potentially add across the maleimide double bond or open the imide ring. To ensure the integrity of the maleimide group, the reaction must be conducted under carefully controlled conditions. Using a slight excess of hydrazine hydrate and maintaining a moderate temperature (room temperature to gentle reflux) is crucial to favor the desired hydrazinolysis of the ester over unwanted side reactions.[4][5] The choice of an ester intermediate (Step 2) is deliberate, as direct conversion of the carboxylic acid to the hydrazide requires harsher conditions that would compromise the maleimide moiety.

Experimental Protocol:

-

Dissolve Methyl 4-maleimidophenylacetate (e.g., 5.0 g, 20.4 mmol) in 100 mL of ethanol or methanol in a round-bottom flask.[4]

-

Add hydrazine hydrate (80-100% solution, e.g., 1.5 mL, ~30 mmol, 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight or heat under gentle reflux for 2-4 hours.[4][5] Monitor the disappearance of the starting ester by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. Alternatively, the volume of the solvent can be reduced under pressure.

-

Pour the concentrated mixture into a beaker of ice-cold water to precipitate the product fully.[6]

-

Collect the solid product by filtration, wash thoroughly with cold water to remove excess hydrazine, and then with a small amount of cold ethanol.

-

Dry the resulting white or off-white solid under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Section 3: Data Summary & Workflow

Table 1: Summary of Reagents and Typical Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | 4-Aminophenylacetic acid | Maleic anhydride, Acetic anhydride, NaOAc | DMF, Acetic Anhydride | 25 then 100 | 3 then 1 | ~55-65%[2] |

| 2 | (4-Maleimidophenyl)acetic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (~65) | 4-6 | >90% |

| 3 | Methyl 4-Maleimidophenylacetate | Hydrazine Hydrate | Ethanol | 25 - Reflux | 2-12 | ~80-95% |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", width=3]; edge [fontname="Arial", color="#5F6368"];start [label="Start:\n4-Aminophenylacetic Acid\n+ Maleic Anhydride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Reaction in DMF\n(3h, RT)"]; precip1 [label="Precipitation & Filtration\n(Ether-Benzene)"]; step2 [label="Step 2: Cyclization\n(Acetic Anhydride, 1h, 100°C)"]; workup1 [label="Work-up & Column Chromatography"]; intermediate1 [label="Intermediate I:\n(4-Maleimidophenyl)acetic Acid", shape=cylinder, fillcolor="#FBBC05"];

step3 [label="Step 3: Esterification\n(Methanol, H+, Reflux, 4-6h)"]; workup2 [label="Aqueous Work-up & Evaporation"]; intermediate2 [label="Intermediate II:\nMethyl 4-Maleimidophenylacetate", shape=cylinder, fillcolor="#FBBC05"];

step4 [label="Step 4: Hydrazinolysis\n(Hydrazine Hydrate, Ethanol)"]; precip2 [label="Precipitation in Ice Water"]; final_product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> precip1; precip1 -> step2; step2 -> workup1; workup1 -> intermediate1; intermediate1 -> step3; step3 -> workup2; workup2 -> intermediate2; intermediate2 -> step4; step4 -> precip2; precip2 -> final_product; }

Figure 2: Detailed experimental workflow from starting materials to the purified final product.

Section 4: Advanced Consideration - Maleimide Protection Strategy

For syntheses involving particularly sensitive substrates or requiring harsh conditions elsewhere in the molecule, direct synthesis may lead to low yields due to maleimide degradation. In such cases, a protection-deprotection strategy is a field-proven alternative.[7]

Principle: The maleimide double bond can act as a dienophile in a Diels-Alder reaction. By reacting it with a diene like 2,5-dimethylfuran, a thermally reversible cycloadduct is formed, effectively "protecting" the maleimide's reactivity.[8][9] This adduct is stable to many chemical conditions. The maleimide can be regenerated when needed by heating the molecule, which induces a retro-Diels-Alder reaction.[10]

Figure 3: Reversible protection of a maleimide using a Diels-Alder/retro-Diels-Alder strategy.

This approach allows for greater synthetic flexibility, enabling reactions that would otherwise be incompatible with the unprotected maleimide group.[11]

Conclusion

The three-step synthesis pathway detailed in this guide represents a robust and reliable method for producing high-purity this compound. By understanding the mechanism behind each step and exercising caution regarding the stability of the maleimide moiety during the final hydrazinolysis, researchers can confidently synthesize this valuable crosslinker for their applications in drug development and chemical biology.

References

-

Sánchez, A., Pedroso, E., & Grandas, A. (n.d.). Maleimide-Dimethylfuran exo Adducts: Effective Maleimide Protection in the Synthesis of Oligonucleotide Conjugates. Organic Letters - ACS Publications. Retrieved from [Link]

-

ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (4-maleimidophenyl)acetic acid. Retrieved from [Link]

-

Alonso, J. M., et al. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Molecules. Available at: [Link]

-

Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. Retrieved from [Link]

-

ResearchGate. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Retrieved from [Link]

-

Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science. Available at: [Link]

-

Alonso, J. M., et al. (2013). Protected maleimide building blocks for the decoration of peptides, peptoids, and peptide nucleic acids. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Synthesis of Maleimide Bifunctional Linkers. Retrieved from [Link]

-

Glen Research. (n.d.). On-resin Synthesis of Maleimido-oligonucleotides. Glen Report 23.24. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and use of N-maleimido diazirine. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.

-

J-Stage. (1981). Studies on Protein Semisynthesis. I. Formation of Esters, Hydrazides, and Substituted Hydrazides of Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. Retrieved from [Link]

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

ResearchGate. (n.d.). Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

-

El-Sayed, W. A., et al. (2011). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

-

Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Sudan Journal of Science and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN105924401A - Maleic hydrazide synthetic process.

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

-

Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica. Available at: [Link]

- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. glenresearch.com [glenresearch.com]

- 11. Protected maleimide building blocks for the decoration of peptides, peptoids, and peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Molecular Bridge in Advanced Biotherapeutics

An In-Depth Technical Guide to the Application of 4-Maleimidophenylacetic acid hydrazide in Bioconjugation and Drug Development

In the landscape of targeted therapeutics and advanced diagnostics, the precise and stable linkage of disparate molecular entities is paramount. This compound is a heterobifunctional crosslinker, a molecular bridge designed to connect biomolecules with high specificity and efficiency. Its structure features two distinct reactive termini: a maleimide group and a hydrazide group. This dual reactivity allows for a controlled, sequential conjugation strategy, which is a significant advantage over homobifunctional linkers that can lead to undesirable polymerization or homodimerization of molecules.[1][2]

The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[3][] The hydrazide group, on the other hand, specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[5][6] This orthogonal reactivity makes this compound an invaluable tool for researchers in drug development, proteomics, and diagnostics, particularly in the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs).[][7]

Core Chemistry: Mechanisms of a Two-Fold Reaction

Understanding the underlying chemical principles of this compound is crucial for its effective application. The utility of this crosslinker is rooted in the distinct and highly selective nature of its two reactive ends.

The Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation.[3] It proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring.[3][8]

Key Reaction Parameters:

-

pH: The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[3][9] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[][9] Above pH 7.5, the maleimide group can lose its selectivity and begin to react with amines, such as the side chain of lysine residues.[9]

-

Stability: The resulting thioether bond is generally stable.[10] However, the thiosuccinimide ring can be susceptible to hydrolysis at higher pH, and the linkage may undergo a retro-Michael reaction, potentially leading to payload migration in ADCs.[3][7] Careful control of pH during and after conjugation is therefore essential.

The Hydrazide-Carbonyl Ligation

The hydrazide group reacts with an aldehyde or ketone to form a hydrazone linkage.[5] This reaction is a type of nucleophilic addition-elimination.

Key Reaction Parameters:

-

Target Generation: The carbonyl group is often introduced into a biomolecule intentionally. For glycoproteins, mild oxidation of sugar moieties (e.g., sialic acids) with sodium periodate can generate reactive aldehyde groups.[11]

-

pH and Catalysis: Hydrazone formation is typically most efficient under mildly acidic conditions (pH 4.5-6.0).[12][13] The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline.[14]

-

Stability: The stability of the hydrazone bond is pH-dependent and can be reversible at low pH.[15] This property can be exploited for the controlled release of drugs in the acidic environments of endosomes or lysosomes.[6][15]

The sequential and orthogonal nature of these two reactions allows for the directed assembly of complex bioconjugates. A typical strategy involves first reacting one end of the linker with one molecule, purifying the intermediate, and then reacting the other end with a second molecule.[1][2]

Primary Application: Architecting Antibody-Drug Conjugates (ADCs)

Perhaps the most significant application of this compound and similar linkers is in the synthesis of Antibody-Drug Conjugates (ADCs).[3][7] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[16][17] The linker is a critical component that connects the drug to the antibody and influences the ADC's stability, pharmacokinetics, and efficacy.[18]

Workflow for ADC Synthesis using this compound

The heterobifunctional nature of the linker dictates a two-step conjugation strategy. The choice of which end of the linker reacts with the antibody versus the drug depends on the available functional groups on each component. A common workflow is illustrated below:

Caption: A generalized workflow for ADC synthesis using a maleimide-hydrazide linker.

Causality in Experimental Design

-

Why Reduce the Antibody First? Antibodies (like IgG) have interchain disulfide bonds that are not reactive.[18] A mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is used to cleave these bonds and expose free thiol groups for the maleimide to react with. This step must be carefully controlled to avoid denaturing the antibody.[19]

-

Why Purify After Linker Attachment? It is critical to remove excess linker after the first reaction to prevent it from reacting with the drug in the next step, which would lead to unwanted byproducts.[] Size-exclusion chromatography (SEC) is often used for this purpose.

-

Why Control pH in the Second Step? The hydrazone ligation reaction requires a mildly acidic pH to proceed efficiently.[12] Buffers such as acetate or MES are commonly used to maintain the optimal pH range.[15]

-

Why Characterize the Final Product? ADCs are complex, heterogeneous mixtures.[16][18] It is essential to characterize the final product to ensure quality and consistency. Key parameters include:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects both the potency and potential toxicity of the ADC.[18] It can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[17][18]

-

Purity and Aggregation: Ensuring the ADC is free from unconjugated antibody, free drug, and aggregates is vital for safety and efficacy.[17] Size Exclusion Chromatography (SEC-HPLC) is a standard method for this analysis.

-

Confirmation of Conjugation Site: Peptide mapping and mass spectrometry can confirm that the conjugation occurred at the intended sites.[17]

-

Experimental Protocol: Two-Step Conjugation

This protocol provides a general framework for conjugating a thiol-containing protein (e.g., a reduced antibody) to a molecule containing an aldehyde group using this compound.

Materials

-

Thiol-containing protein (e.g., reduced IgG)

-

Aldehyde-containing molecule (e.g., modified cytotoxic drug)

-

This compound

-

Anhydrous DMSO or DMF

-

Buffer A (Maleimide Reaction): 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2

-

Buffer B (Hydrazone Reaction): 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0

-

Desalting columns (e.g., Sephadex G-25)

Protocol

Step 1: Reaction of Linker with Thiol-Containing Protein

-

Protein Preparation: Prepare the thiol-containing protein in Buffer A at a concentration of 5-10 mg/mL. Ensure any necessary reduction steps have been completed and the reducing agent has been removed.

-

Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Buffer A. The protein-linker conjugate will elute in the void volume.

Step 2: Reaction with Aldehyde-Containing Molecule

-

Buffer Exchange: Exchange the buffer of the purified protein-linker conjugate to Buffer B using a desalting column.

-

Conjugation: Add the aldehyde-containing molecule to the solution of the protein-linker conjugate. A 5- to 10-fold molar excess of the aldehyde molecule is typically used.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction, or affinity chromatography) to remove any unreacted drug and other reagents.

-

Characterization: Characterize the final conjugate for DAR, purity, and identity as described previously.

-

Storage: Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -80°C, often with stabilizing excipients like BSA or glycerol.[19]

Broader Applications in Bioconjugation

While ADC synthesis is a major driver for its use, this compound is a versatile tool for many other bioconjugation applications:

-

Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins or peptides for use in immunoassays, fluorescence microscopy, and other detection methods.[3]

-

Surface Functionalization: Immobilizing proteins or other biomolecules onto biosensor surfaces, nanoparticles, or microarrays for diagnostic and research applications.[3][14]

-

Creation of Complex Biopolymers: Linking different types of biomolecules, such as peptides to polysaccharides, to create novel materials with unique biological properties.

Conclusion and Future Outlook

This compound exemplifies the elegance and utility of heterobifunctional crosslinking chemistry. Its ability to mediate the precise coupling of distinct molecular entities through two orthogonal and well-characterized reactions has made it an indispensable reagent in the development of sophisticated biotherapeutics like ADCs.[7][] The principles governing its use—control of pH, sequential reaction steps, and rigorous characterization—are fundamental to the successful construction of these complex molecules. As the field of targeted therapy continues to evolve, the demand for such versatile and reliable molecular bridges will only grow, paving the way for the next generation of precision medicines and diagnostics.

References

-

Dirksen, A., & Dawson, P. E. (2008). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

Suba, S. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]

-

DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. ACS Applied Materials & Interfaces. Available at: [Link]

-

Badescu, G. (2015). Biophysical Methods for Characterization of Antibody-Drug Conjugates. In Antibody-Drug Conjugates (pp. 205-225). Humana Press. Available at: [Link]

-

Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]

-

Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry. Available at: [Link]

-

Gilmore, J. M., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

- BenchChem. (n.d.). A Step-by-Step Guide to Antibody-Drug Conjugate Synthesis with Heterobifunctional Linkers.

- BenchChem. (2024).

-

Li, H., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. Available at: [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. Available at: [Link]

-

Matos, M. J., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Angewandte Chemie International Edition. Available at: [Link]

-

Creative Biolabs. (n.d.). Maleimide-PEG2-hydrazide.TFA. Creative Biolabs. Available at: [Link]

-

Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release. Available at: [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Creative Biolabs. Available at: [Link]

-

Kim, D. W., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioconjugate Chemistry. Available at: [Link]

-

SYNthesis med chem. (n.d.). Antibody Drug Conjugates. SYNthesis med chem. Available at: [Link]

-

Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal. Available at: [Link]

-

Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal. Available at: [Link]

- BenchChem. (n.d.). Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide.

-

Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Dr.Oracle. Available at: [Link]

- BenchChem. (n.d.). Preventing non-specific binding of 11-Maleimidoundecanoic Acid Hydrazide.

-

Ramakrishnan, C., et al. (2004). Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut. Experimental Parasitology. Available at: [Link]

-

Panizzi, J. R., et al. (2015). Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide. Archives of Biochemistry and Biophysics. Available at: [Link]

-

AERU. (n.d.). Maleic hydrazide. University of Hertfordshire. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation with 11-Maleimidoundecanoic Acid Hydrazide.

-

FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. FAO. Available at: [Link]

-

PubChem. (n.d.). Maleic Hydrazide. PubChem. Available at: [Link]

-

Alan Wood. (n.d.). maleic hydrazide data sheet. Alanwood.net. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pharmafocusamerica.com [pharmafocusamerica.com]

- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biotium.com [biotium.com]

An In-Depth Technical Guide to 4-Maleimidophenylacetic Acid Hydrazide: Structure, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional crosslinker, 4-Maleimidophenylacetic acid hydrazide. We will delve into its core structural components, detailing the reactivity and utility of its distinct maleimide and hydrazide moieties. A step-by-step synthesis protocol is provided, grounded in established organic chemistry principles. The guide further explores the significant applications of this crosslinker, particularly in the field of bioconjugation and the development of Antibody-Drug Conjugates (ADCs), offering detailed experimental workflows. Emphasis is placed on the stability of the resulting conjugates and the conditions influencing the cleavage of the formed linkages, providing researchers with the foundational knowledge to effectively utilize this versatile molecule in their work.

Introduction: A Molecule of Duality for Targeted Therapies

In the pursuit of targeted therapeutics and advanced biomolecular probes, the ability to specifically and stably link different molecular entities is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, and among them, this compound stands out for its unique combination of reactive groups. This molecule incorporates a maleimide group, which exhibits high reactivity towards sulfhydryl groups, and a hydrazide group, which readily reacts with carbonyl compounds like aldehydes and ketones. This dual functionality allows for the sequential and controlled conjugation of biomolecules, making it a valuable asset in the construction of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

The phenylacetic acid core provides a rigid spacer between the two reactive ends, influencing the spatial orientation of the conjugated molecules. The strategic importance of this linker lies in its ability to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, through distinct and selective chemical reactions. This guide will provide a detailed exploration of the structure, synthesis, and practical applications of this compound, offering insights into its role in advancing the frontiers of drug delivery and diagnostics.

Structural Analysis and Physicochemical Properties

The utility of this compound is intrinsically linked to its molecular architecture and resulting chemical properties.

Molecular Structure

The core structure of this compound (CAS No. 188944-35-6) consists of three key components:

-

Maleimide Group: A five-membered heterocyclic ring containing a reactive carbon-carbon double bond. This group is highly susceptible to Michael addition reactions with nucleophiles, particularly thiols.

-

Phenylacetic Acid Linker: A benzene ring substituted with an acetic acid moiety. This aromatic spacer provides a defined distance and rigidity between the two reactive ends.

-

Hydrazide Group: A functional group derived from a carboxylic acid where the hydroxyl group is replaced by a hydrazine derivative (-NHNH2). This group is nucleophilic and readily condenses with aldehydes and ketones.

An In-depth Technical Guide to 4-Maleimidophenylacetic Acid Hydrazide: Synthesis, Characterization, and Application in Bioconjugation

This guide provides a comprehensive technical overview of 4-Maleimidophenylacetic acid hydrazide, a heterobifunctional crosslinker of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its core specifications, provide a detailed synthesis protocol, and explore its application in the burgeoning field of bioconjugation, with a particular focus on its role in the construction of antibody-drug conjugates (ADCs).

Core Compound Specifications

This compound is a versatile molecule designed for the covalent linkage of biomolecules. Its structure incorporates a maleimide group, which exhibits high reactivity towards sulfhydryl groups (thiols), and a hydrazide moiety, which readily reacts with carbonyl groups (aldehydes and ketones). This dual reactivity allows for specific and controlled conjugation strategies.

CAS Number: 188944-35-6[1]

| Specification | Value | Source/Note |

| Molecular Formula | C₁₂H₁₁N₃O₃ | ChemicalBook[1] |

| Molecular Weight | 245.24 g/mol | ChemicalBook[1] |

| Appearance | Off-white to pale yellow solid | Typical for similar compounds |

| Purity | ≥95% | Recommended for bioconjugation applications |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Insoluble in aqueous buffers until conjugated |

| Storage | Store at -20°C, desiccated | Protect from moisture and light to prevent degradation of the maleimide and hydrazide groups |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of the maleimide ring, followed by the conversion of the carboxylic acid to a hydrazide. The following protocol is a well-established and reproducible method.

Step 1: Synthesis of (4-Maleimidophenyl)acetic acid

The initial step involves the reaction of 4-aminophenylacetic acid with maleic anhydride to form a maleamic acid intermediate, which is subsequently cyclized to the maleimide in the presence of acetic anhydride and a catalyst.[2]

Caption: Synthesis of the (4-Maleimidophenyl)acetic acid intermediate.

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 10 g (66.2 mmol) of 4-aminophenylacetic acid in 40 mL of anhydrous N,N-dimethylformamide (DMF).[2]

-

In a separate flask, dissolve 7.14 g (72.8 mmol) of maleic anhydride in 15 mL of anhydrous DMF.[2]

-

Slowly add the maleic anhydride solution to the 4-aminophenylacetic acid solution with continuous stirring at room temperature.[2]

-

Stir the reaction mixture at room temperature for 3 hours. The formation of the maleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Following the formation of the intermediate, add 2.87 g (35 mmol) of sodium acetate and 70 mL of acetic anhydride to the reaction mixture.[2]

-

Heat the mixture to 100°C and stir for 1 hour to facilitate the cyclization to the maleimide.[2]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography to obtain (4-Maleimidophenyl)acetic acid as a white solid.[2]

Step 2: Conversion to this compound

The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, which then readily reacts with hydrazine hydrate to yield the final hydrazide product. This is a standard and high-yielding method for hydrazide synthesis.

Sources

4-Maleimidophenylacetic acid hydrazide molecular weight and formula

An In-Depth Technical Guide to 4-Maleimidophenylacetic acid hydrazide (MPAH) for Advanced Bioconjugation

Executive Summary

This compound (MPAH) is a heterobifunctional crosslinking agent pivotal in the fields of biochemistry and pharmaceutical development. Its unique architecture, featuring a thiol-reactive maleimide group and a carbonyl-reactive hydrazide moiety, enables the precise and covalent linkage of distinct biomolecules. This guide provides a comprehensive overview of MPAH, detailing its core molecular characteristics, principles of reactivity, a validated protocol for its application in creating Antibody-Drug Conjugates (ADCs), and the analytical methods required for robust characterization. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate the successful implementation of MPAH in complex bioconjugation strategies.

Core Molecular Profile

MPAH is characterized by a central phenylacetic acid scaffold, functionalized at the para position with a maleimide group and terminating in a hydrazide. This structure provides a defined spatial separation between the two reactive ends.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁N₃O₃ | Calculated |

| Molecular Weight | 245.24 g/mol | Calculated |

| Common Name | This compound | - |

| Abbreviation | MPAH | - |

Principles of Reactivity and Mechanism of Action

The utility of MPAH stems from its orthogonal reactivity, allowing for a controlled, two-step conjugation process that minimizes the formation of undesirable homodimers.

Maleimide-Thiol Conjugation

The maleimide group is highly specific for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond. This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, and its reactivity towards primary amines (e.g., lysine) increases, reducing the specificity of the conjugation.[1]

Hydrazide-Carbonyl Conjugation

The hydrazide moiety (-CONHNH₂) reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone linkage.[1] In bioconjugation, aldehyde groups are often intentionally introduced onto glycoprotein antibodies by the mild oxidation of their carbohydrate domains using sodium meta-periodate. This process selectively cleaves the vicinal diols of sialic acid residues to generate reactive aldehydes without perturbing the protein's amino acid structure. The subsequent reaction with a hydrazide forms a bond that is notably stable at neutral pH but can be engineered for pH-sensitive cleavage in acidic environments, such as those found within cellular endosomes and lysosomes (pH 4.5-6.0).[2] This feature is highly advantageous for designing ADCs that release their cytotoxic payload specifically within the target tumor cell.[2]

Overall Bioconjugation Workflow

The dual reactivity of MPAH enables a strategic workflow where a thiol-containing payload (e.g., a cytotoxic drug) is first reacted with the maleimide group. The resulting drug-linker conjugate, now bearing a free hydrazide, is then conjugated to an aldehyde-modified antibody to form the final ADC.

Caption: General workflow for ADC synthesis using MPAH.

Application Protocol: Synthesis of a Site-Specific Antibody-Drug Conjugate

This protocol describes the conjugation of a thiol-containing drug to a glycoprotein antibody using MPAH. It is a self-validating system where the success of each step can be confirmed analytically.

Materials and Reagents

-

Glycoprotein Antibody (e.g., IgG)

-

This compound (MPAH)

-

Thiol-containing payload (Drug-SH)

-

Sodium meta-periodate (NaIO₄)

-

Aniline (catalyst)

-

Reaction Buffers:

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Conjugation Buffer A (Thiol Reaction): 50 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0

-

Conjugation Buffer B (Hydrazone Reaction): 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5

-

-

Quenching Solution: 1 M Glycerol

-

Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Step-by-Step Methodology

Part A: Generation of Aldehyde Groups on the Antibody

-

Buffer Exchange: Prepare the antibody in ice-cold Oxidation Buffer at a concentration of 5-10 mg/mL.

-

Periodate Oxidation: Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1-2 mM.

-

Rationale: Periodate selectively oxidizes the vicinal diols on sugar moieties to create aldehyde groups, the reactive sites for the hydrazide.[2] Using a low concentration and cold temperature minimizes off-target oxidation of amino acid residues like methionine or tryptophan.

-

-

Incubation: Incubate the reaction for 30 minutes on ice in the dark.

-

Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM and incubating for 15 minutes on ice.

-

Rationale: Glycerol contains vicinal diols and will consume any excess periodate, preventing further oxidation.

-

-

Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer B to remove excess reagents. The resulting antibody is now ready for conjugation.

Part B: Preparation of the MPAH-Drug Conjugate

-

Dissolution: Dissolve the thiol-containing drug (Drug-SH) and a 1.5-fold molar excess of MPAH separately in an appropriate organic solvent (e.g., DMSO).

-

Reaction: Add the MPAH solution to the Drug-SH solution and mix. Add Conjugation Buffer A to bring the final organic solvent concentration below 10%.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Rationale: This step specifically conjugates the linker to the payload via the stable thioether bond. A slight excess of MPAH ensures complete consumption of the drug.

-

-

Validation (Optional): The formation of the MPAH-Drug conjugate can be confirmed by LC-MS analysis, expecting to see a mass shift corresponding to the addition of MPAH to the drug.

Part C: Final ADC Formation (Hydrazone Ligation)

-

Reaction Setup: Add the MPAH-Drug conjugate solution from Part B to the purified, oxidized antibody from Part A at a 10-20 fold molar excess of the linker-drug relative to the antibody.

-

Catalysis: Add aniline to a final concentration of 1 mM.

-

Rationale: Aniline acts as a nucleophilic catalyst, accelerating the rate of hydrazone bond formation at an acidic pH.

-

-

Incubation: Incubate the reaction for 12-16 hours at room temperature, protected from light.

-

Purification: Purify the final ADC product using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other small molecules.

Quality Control and Characterization

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated per antibody is a critical quality attribute. It can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy by comparing absorbance at 280 nm (protein) and a wavelength specific to the drug.

-

Mass Spectrometry: LC-MS analysis of the final ADC (after deglycosylation and reduction) can confirm the covalent attachment of the drug-linker to the antibody chains and provide further information on the DAR distribution.

-

Purity and Aggregation: SEC is used to confirm the removal of unconjugated species and to quantify the percentage of aggregates in the final ADC preparation.

Caption: Experimental protocol for MPAH-mediated ADC synthesis.

Concluding Remarks

This compound is a robust and versatile tool for constructing advanced bioconjugates. Its well-defined, orthogonal reactivity allows for the development of site-specific conjugates with controlled stoichiometry. The ability to form a pH-labile hydrazone bond is particularly valuable in the design of ADCs for targeted drug delivery. While effective, researchers should consider the potential for retro-Michael addition of the maleimide-thiol linkage in applications requiring very high long-term in vivo stability, where next-generation thiol-reactive moieties may offer an advantage.[2] Similarly, for applications demanding a more stable linkage than a hydrazone, alternative chemistries such as oxime ligation can be explored.[2] Thorough analytical characterization remains paramount to ensuring the quality, consistency, and ultimate efficacy of any bioconjugate developed using this linker.

References

Sources

The Alchemist's Bridge: A Technical Guide to the Safe and Effective Use of 4-Maleimidophenylacetic Acid Hydrazide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of targeted therapeutics and advanced diagnostics, the precise and stable linkage of molecular entities is paramount. Heterobifunctional crosslinkers serve as the molecular architects of these constructs, enabling the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs). Among these critical reagents, 4-Maleimidophenylacetic acid hydrazide stands out as a versatile tool, offering a strategic balance of reactivity and selectivity. This guide provides an in-depth exploration of the core principles and practical methodologies for the safe handling and effective application of this powerful crosslinker.

Understanding the Molecular Blueprint: Chemical Properties and Reactivity

This compound is a dual-functionality molecule designed for sequential or orthogonal bioconjugation strategies. Its structure features two key reactive moieties: a maleimide group and a hydrazide group, separated by a phenylacetic acid spacer.

-

The Maleimide Moiety: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (typically 6.5-7.5) to form a stable thioether bond.[] This specificity allows for the site-specific modification of biomolecules, a crucial aspect in preserving their biological activity.

-

The Hydrazide Moiety: The hydrazide group provides a reactive handle for conjugation to carbonyl compounds, specifically aldehydes and ketones. These carbonyl groups can be natively present on a target molecule or, more commonly, introduced into biomolecules through controlled oxidation of carbohydrate moieties (e.g., on glycoproteins) using reagents like sodium periodate. The reaction between a hydrazide and a carbonyl forms a hydrazone bond, which is relatively stable, particularly at physiological pH.[2]

The phenylacetic acid spacer provides a rigid framework that influences the spatial orientation of the conjugated molecules.

A Culture of Caution: Safety and Handling of this compound

2.1. Hazard Assessment:

Based on the reactivity of its functional groups, this compound should be considered a potential irritant and sensitizer.

-

Hydrazide Moiety: Hydrazine and its derivatives are known to be toxic and can cause skin and eye irritation.[3][4] Some hydrazines are also classified as potential carcinogens.[5]

-

Maleimide Moiety: Maleimides are alkylating agents and can react with biological nucleophiles. They may cause skin and respiratory irritation.

Therefore, it is prudent to handle this compound with the same level of caution as other reactive crosslinkers and potentially hazardous chemicals.

2.2. Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is essential to minimize exposure.[6]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[7] | Protects against accidental splashes of the solid compound or its solutions. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Prevents direct skin contact. Double-gloving is recommended when handling concentrated solutions. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] | Minimizes inhalation of the powdered compound or aerosols from solutions. |

2.3. Handling and Storage:

Proper handling and storage procedures are critical to maintaining the integrity of the reagent and ensuring a safe laboratory environment.[9][10][11]

-

Handling:

-

Storage:

2.4. First Aid Measures:

In the event of accidental exposure, immediate and appropriate first aid is crucial.[12][13]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

2.5. Spill and Waste Disposal:

-

Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[14]

-

Waste Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[11][14]

The Art of the Possible: Experimental Protocols for Bioconjugation

The dual reactivity of this compound allows for a versatile, two-step conjugation strategy. The following protocol outlines a general workflow for conjugating a thiol-containing biomolecule (e.g., a protein or peptide) to a carbonyl-containing molecule (e.g., an oxidized antibody or a small molecule).

3.1. Workflow Overview:

The overall strategy involves two distinct reaction phases:

-

Maleimide-Thiol Conjugation: Reaction of the thiol-containing biomolecule with the maleimide moiety of this compound.

-

Hydrazide-Carbonyl Conjugation: Reaction of the resulting hydrazide-functionalized biomolecule with a carbonyl-containing molecule.

Caption: A two-step bioconjugation workflow using this compound.

3.2. Detailed Experimental Protocol: Antibody-Peptide Conjugation

This protocol provides a detailed methodology for conjugating a cysteine-containing peptide to an antibody that has been oxidized to generate aldehyde groups.

Part 1: Oxidation of Antibody to Generate Aldehyde Groups

Causality: This initial step is crucial for introducing the carbonyl functionality required for the hydrazide reaction. Mild oxidation with sodium periodate selectively cleaves the vicinal diols in the carbohydrate chains of the antibody's Fc region, generating reactive aldehyde groups with minimal damage to the protein structure.

-

Antibody Preparation: Prepare a solution of the antibody (e.g., IgG) at a concentration of 5-10 mg/mL in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).

-

Periodate Oxidation:

-

Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer.

-

Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture for 30 minutes on ice and in the dark to prevent over-oxidation and degradation of the periodate.

-

-

Quenching: Stop the reaction by adding an excess of a quenching reagent, such as glycerol or ethylene glycol, to consume any remaining periodate.

-

Purification: Immediately purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS, pH 7.2-7.5) to remove excess periodate and byproducts. The purified, oxidized antibody should be used immediately in the next step.

Part 2: Conjugation of Cysteine-Containing Peptide with this compound

Causality: This step creates the hydrazide-activated peptide. The maleimide-thiol reaction is highly efficient and specific at a slightly acidic to neutral pH, minimizing non-specific reactions with other amino acid residues.

-

Reagent Preparation:

-

Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0).

-

Dissolve this compound in a minimal amount of an organic co-solvent like DMSO or DMF and then dilute with the conjugation buffer.

-

-

Conjugation Reaction:

-

Add the this compound solution to the peptide solution at a 5- to 20-fold molar excess.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification: Purify the hydrazide-activated peptide from excess crosslinker using reverse-phase HPLC or a desalting column.

Part 3: Conjugation of Hydrazide-Activated Peptide to Oxidized Antibody

Causality: This is the final coupling step, forming the stable hydrazone linkage. The reaction is typically carried out at a slightly acidic pH to catalyze the formation of the hydrazone bond.

-

Reaction Setup:

-

Combine the purified hydrazide-activated peptide and the oxidized antibody in a reaction buffer with a slightly acidic pH (e.g., 100 mM sodium acetate, pH 5.0). A 10- to 50-fold molar excess of the hydrazide-activated peptide over the antibody is recommended.

-

-

Conjugation Reaction:

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

-

Purification of the Final Conjugate:

-

Purify the final antibody-peptide conjugate from unreacted peptide and other reagents using size-exclusion chromatography (SEC) or other suitable protein purification methods.[15]

-

3.3. Characterization of the Bioconjugate:

Thorough characterization is essential to confirm the successful conjugation and to determine the quality of the final product.

-

SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity of the conjugate and determine the drug-to-antibody ratio (DAR).

-

UV-Vis Spectroscopy: To estimate the DAR if the conjugated peptide has a distinct chromophore.

-

Functional Assays: To ensure that the biological activity of both the antibody and the peptide is retained after conjugation.

Navigating the Nuances: Key Experimental Considerations

Successful bioconjugation with this compound requires careful attention to several experimental parameters.

| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |

| pH for Maleimide Reaction | 6.5 - 7.5 | Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group can undergo hydrolysis and react with primary amines (e.g., lysine residues), leading to non-specific labeling.[] |

| pH for Hydrazide Reaction | 4.5 - 6.0 | Mildly acidic conditions catalyze the formation of the hydrazone bond. However, prolonged exposure of some proteins to low pH can lead to denaturation. |

| Buffers | Phosphate, HEPES, MOPS (for maleimide reaction); Acetate, MES (for hydrazide reaction) | Buffers should be free of primary amines (e.g., Tris) for the maleimide reaction and free of thiols for both reactions. |

| Reducing Agents | TCEP or DTT (for reducing disulfide bonds to generate thiols) | If starting with a protein with disulfide bonds, reduction is necessary to generate free thiols for the maleimide reaction. TCEP is often preferred as it does not need to be removed before the conjugation step.[16] |

| Molar Ratios | Linker:Biomolecule - 5:1 to 20:1 | The optimal molar ratio should be determined empirically for each specific conjugation to achieve the desired degree of labeling while minimizing aggregation and loss of activity. |

| Co-solvents | DMSO or DMF | This compound may have limited aqueous solubility. A small amount of an organic co-solvent can be used to prepare a stock solution before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 10% to avoid protein denaturation. |

| Reaction Time and Temperature | 1-4 hours at room temperature or overnight at 4°C | Reaction kinetics can be influenced by the specific biomolecules and reaction conditions. Monitoring the reaction progress is recommended. |

Conclusion: A Bridge to Innovation

This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its dual reactivity allows for a controlled and strategic approach to linking diverse molecular entities, opening up new avenues for the development of targeted therapies, advanced diagnostics, and novel research tools. By combining a thorough understanding of its chemical properties with a steadfast commitment to safe handling practices and meticulous experimental design, researchers can effectively harness the potential of this "alchemist's bridge" to forge the next generation of innovative biomolecular constructs.

References

- Society for Chemical Hazard Communication. SDS – SECTION 4. Accessed January 12, 2026.

- Fisher Scientific. SAFETY DATA SHEET - Maleic hydrazide.

- Fisher Scientific. SAFETY DATA SHEET - Acetic acid, hydrazide.

- SD Fine-Chem. MALEIC HYDRAZIDE. Accessed January 12, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Accessed January 12, 2026.

- AK Scientific, Inc.

- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Accessed January 12, 2026.

- ChemicalBook. This compound | 188944-35-6. Accessed January 12, 2026.

- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Accessed January 12, 2026.

- CHEMM. Personal Protective Equipment (PPE). Accessed January 12, 2026.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Maleic hydrazide.

- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Accessed January 12, 2026.

- BroadPharm. Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker. January 18, 2022.

- BroadPharm. ADC Conjugation by DTT Reduction with Maleimide Drug Linker. January 18, 2022.

- University of Florida. PI28/PI061: Personal Protective Equipment for Handling Pesticides. January 3, 2019.

- Benchchem. Proper Disposal of 11-Maleimidoundecanoic Acid Hydrazide: A Guide for Laboratory Professionals. Accessed January 12, 2026.